molecular formula C20H25N3O2 B2684965 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide CAS No. 1795416-32-8

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide

Cat. No.: B2684965
CAS No.: 1795416-32-8
M. Wt: 339.439
InChI Key: CPBPVJUDRGJRKH-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclopentyl group attached to a tetrahydropyrano[4,3-c]pyrazole ring system, which is further linked to a 2-methylbenzamide moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide typically involves multiple steps:

    Formation of the Tetrahydropyrano[4,3-c]pyrazole Ring:

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, using reagents such as cyclopentyl halides in the presence of a base like potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the pyrazole intermediate with 2-methylbenzoic acid or its derivatives, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to achieve high purity.

    Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Alkylated derivatives

Scientific Research Applications

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
  • N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide

Uniqueness

Compared to similar compounds, N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide stands out due to its specific substitution pattern on the benzamide moiety, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

Properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-14-6-2-5-9-16(14)20(24)21-12-18-17-13-25-11-10-19(17)23(22-18)15-7-3-4-8-15/h2,5-6,9,15H,3-4,7-8,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBPVJUDRGJRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN(C3=C2COCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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